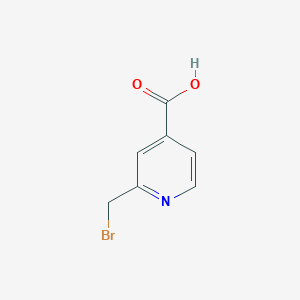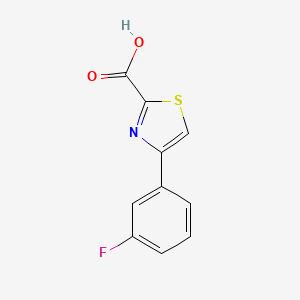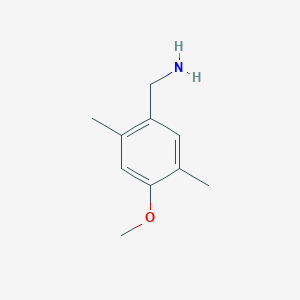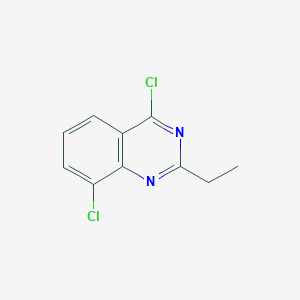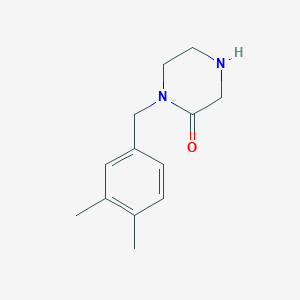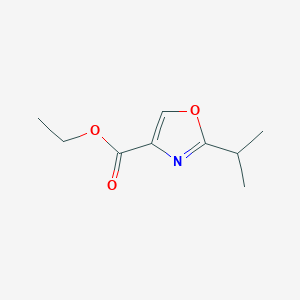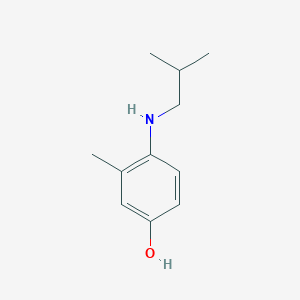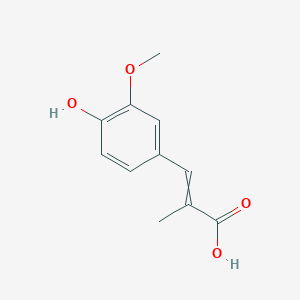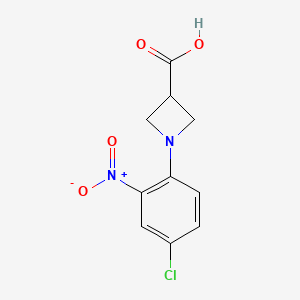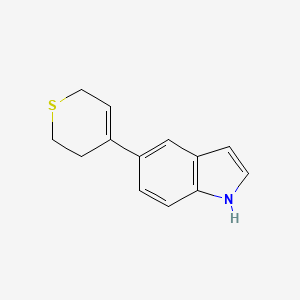
5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole
描述
5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole, also known as DTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been found to inhibit viral replication by interfering with viral entry, viral RNA synthesis, and viral protein synthesis. In inflammatory diseases, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Biochemical and Physiological Effects:
5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has also been shown to inhibit the activity of various enzymes involved in cancer cell metabolism. In viral infections, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been found to inhibit the activity of viral enzymes and interfere with viral replication. In inflammatory diseases, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been shown to reduce the production of reactive oxygen species and inhibit the activation of immune cells.
实验室实验的优点和局限性
5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole in lab experiments. It has moderate solubility in water, which can make it challenging to use in certain assays. In addition, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has not been extensively studied in animal models, which limits our understanding of its in vivo effects.
未来方向
There are several future directions for research on 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole. Another area of interest is the investigation of the in vivo effects of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole in animal models. This will help to determine the safety and efficacy of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole as a potential therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole and identify its molecular targets. This will help to identify new therapeutic applications for 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole and improve our understanding of its biological activity.
科学研究应用
5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. In cancer research, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. In addition, 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
5-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-13-12(3-6-14-13)9-11(1)10-4-7-15-8-5-10/h1-4,6,9,14H,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVGHIPXRVDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696158 | |
| Record name | 5-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885273-29-0 | |
| Record name | 5-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate](/img/structure/B1502099.png)

![4-[(Cyclopropylmethyl)-amino]-3-methyl-phenol](/img/structure/B1502102.png)
